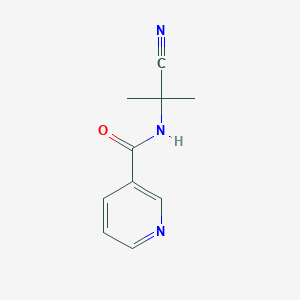![molecular formula C17H12ClN5S B2961337 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956961-81-2](/img/structure/B2961337.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” is a chemical compound . It is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure of this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been used in the development of analgesic drugs . These are medications that are used to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, making them potentially useful in the treatment of various bacterial infections .
Antifungal Activity
Thiazole derivatives have also shown antifungal properties, suggesting potential use in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests potential use in the treatment of viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activities . This suggests potential use in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests potential use in the treatment of neurological disorders.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids , suggesting that they may inhibit key enzymes or pathways in their targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may facilitate interactions with target proteins.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes. These could include alterations in enzyme activity, changes in cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cell death in tumor cells.
Direcciones Futuras
Thiazole derivatives, including this compound, are a topic of ongoing research due to their potential antimicrobial and antiproliferative properties . Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds in various applications.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFMGBQNPRYBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


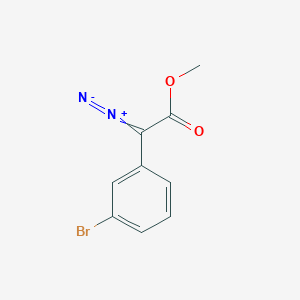
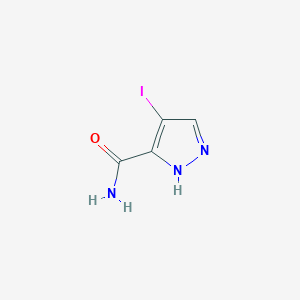
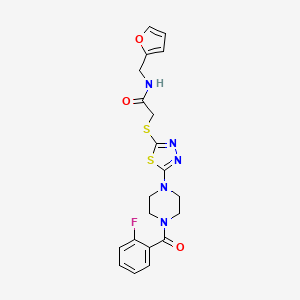

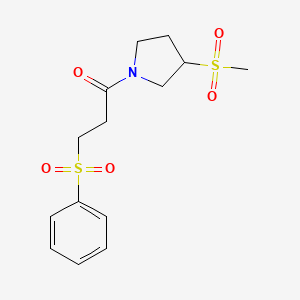
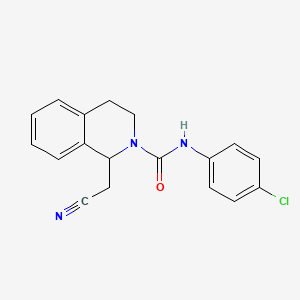
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
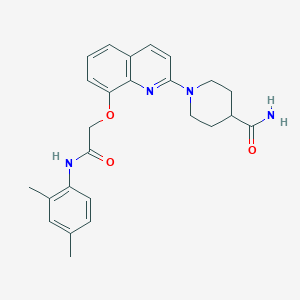
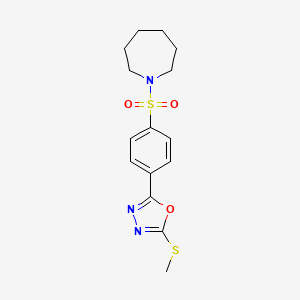
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
